molecular formula C6H10O6 B073215 D-Glucono-1,4-lactone CAS No. 1198-69-2

D-Glucono-1,4-lactone

Cat. No. B073215
CAS RN: 1198-69-2
M. Wt: 178.14 g/mol
InChI Key: SXZYCXMUPBBULW-TXICZTDVSA-N
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Description

D-Glucono-1,4-lactone is a molecule that autohydrolyses in water solution at room temperature, forming D-gluconic acid. It initially possesses a sweet taste that gradually turns sour as the solution pH falls due to the generated hydronium ions, which dominate the solution's properties and taste perceptions (Parke et al., 1997).

Synthesis Analysis

Silylation reactions of glucono-1,5-lactone can yield the persilylated 1,4-lactone depending on the reaction conditions employed. The structure of 2,3,5,6-tetra-O-(tert-butyldimethylsilyl)-D-glucono-1,4-lactone has been confirmed by X-ray crystallography (Murphy et al., 2003).

Molecular Structure Analysis

The crystal structure of D-glucono-(1,5)-lactone has been determined by three-dimensional X-ray analysis, showcasing a distorted half-chair conformation on the O-lactone ring system due to the planar carbonyl group restraint (Hackert & Jacobson, 1971).

Chemical Reactions and Properties

The interaction of D-glucono-1,5-lactone with water has been studied, including the interconversion of D-glucono-1,5-lactone, D-gluconic acid, and D-glucono-1,4-lactone. The 1,4-lactone is more stable than the 1,5-lactone, and rate constants for these hydrolysis reactions have been determined (Combes & Birch, 1988).

Physical Properties Analysis

Changes in both apparent specific volume and apparent isentropic compressibility during the autohydrolysis of D-glucono-1,5-lactone to D-glucono-1,4-lactone illustrate increasing solute-solvent interaction and disturbance of water structure. These changes correlate with the taste transition from sweet to sour, although they do not explain the weak bitterness accompanying them (Parke et al., 1997).

Chemical Properties Analysis

The interaction of D-glucono-1,5-lactone with alkaline earth metal ions in aqueous solution has been investigated, leading to the formation of metal-sugar salts such as Mg(D-gluconate)2·2H2O and Ca(D-gluconate)2. These salts exhibit specific spectroscopic and structural patterns indicating the coordination of the metal ions with the sugar anions through carboxylate and OH groups (Tajmir-Riahi, 1990).

Scientific Research Applications

Chemical Interactions and Properties

D-Glucono-1,4-lactone exhibits specific chemical behaviors and interactions. For instance, it is more stable than its counterpart, D-glucono-1,5-lactone, and its hydrolysis and lactonisation rates in D-gluconic acid solution have been determined (Combes & Birch, 1988). Furthermore, the molecule undergoes autohydrolysis in water, forming D-gluconic acid and D-glucono-1,4-lactone, leading to changes in taste perception from sweet to sour (Parke, Birch, Macdougall, & Stevens, 1997).

Conformational Studies

Conformational studies of D-Glucono-1,4-lactone have been conducted using N.M.R. spectroscopy, which helps in understanding its structure in solution (Walaszek & Horton, 1982).

Synthesis and Applications in Organic Chemistry

D-Glucono-1,4-lactone serves as an inexpensive carbohydrate that can be transformed into various chiral building blocks for synthesis. It has been used in the construction of complex molecules like verbalactone and exophilin A (Wu et al., 2009).

Biological and Microbial Studies

Studies have shown that D-Glucono-1,4-lactone does not affect the production of specific enzymes by Clostridium thermocellum, a bacterium involved in cellulose degradation (Bhat et al., 1997). Also, its derivative, D-Glucaro-1,4-lactone, has been linked to alterations in gut bacteria and metabolomes, contributing to the prevention of hypercholesterolemia (Xie et al., 2014).

Safety And Hazards

D-Glucono-1,4-lactone should be handled with personal protective equipment. It should be stored in a dry, cool, and well-ventilated place. Avoid dust formation, contact with skin and eyes, and ingestion .

Future Directions

There is ongoing research into the potential applications of D-Glucono-1,4-lactone. For example, it has been used in a photoelectrochemical approach for selective oxidation of glucose to high value-added glucaric acid .

properties

IUPAC Name

(3R,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3-,4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZYCXMUPBBULW-TXICZTDVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1C(C(C(=O)O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H]1[C@@H]([C@H](C(=O)O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301316621
Record name D-Gluconolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301316621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Glucono-1,4-lactone

CAS RN

1198-69-2
Record name D-Gluconolactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1198-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Glucono-gamma-lactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198692
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Gluconolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301316621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-GLUCONO-.GAMMA.-LACTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F62S8J9R28
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of commercially available L-ascorbic acid 163 (30.0 g, 0.17 mmol) in distilled water (200 mL), palladium on activated carbon (10%, 1.0 g) was added as a catalyst at RT. The reaction mixture was placed in a steel reaction vessel and underwent hydrogenation (100 psi) at 60° C. for 48 h. The progress of the reaction was followed by TLC analysis of aliquots (EtOAc: MeOH: H2O=10:3:1). When the starting material 163 had been essentially consumed, the reaction was stopped and the reaction mixture was filtered under vacuum, and washed with water (2×50 mL). The filtrate and the wash were combined and the water was then evaporated under reduced pressure. The residue was recrystallized from methanol-ethyl acetate to give compound 164 as a white solid (21.5 g, 71%). The NMR spectrum of compound 164 matched that of the published.105 To a suspension of the lactone 164 (10.0 g, 56.1 mmol) in dry acetone (200 mL), 2,2-dimethoxypropane (40 mL, 0.32 mmol) was added at RT. To this mixture, p-toluenesulfonic acid (200 mg) was added as a catalyst. The progress of the reaction was followed by TLC analysis of aliquots (Hexane:EtOAc, 1:1). When the starting material 164 had been essentially consumed, the reaction was stopped by addition of triethylamine (1 mL). The solvent was then evaporated under reduced pressure, and the residue was purified by column chromatography (Hexane:EtOAc, 1:1) to give compound 165 as a white solid. The NMR spectrum of compound 164 matched that of the published data.105 The lactone 165 (5.0 g, 19.3 mmol) was dissolved in THF (20 mL), and MeOH (50 mL) was then added. To this solution, NaBH4 was added portionwise at 0° C. The progress of the reaction was followed by TLC analysis of aliquots (Hexane:EtOAc, 1:1). When the starting material 165 had been consumed, the solvent was evaporated under reduced pressure. The residue was redissolved in EtOAc (50 mL), washed with aqueous tartaric acid solution (2×10 mL), brine (50 mL), and dried over Na2SO4. After evaporating the solvent, the crude diol was used directly in the next step. The crude diol was dissolved in CH2Cl2 (50 mL), and the solution was added dropwise to a mixture of pyridine (100 mL) and methanesulfonyl chloride (6 mL, 77.5 mmol) cooled to 0° C. The reaction mixture was stirred at 0° C. for 30 min, then allowed to warm to room temperature for 6 h. When TLC analysis of aliquots (Hexane:EtOAc, 1:1) showed total consumption of the starting material, the reaction mixture was poured into ice water, extracted with CH2Cl2 (3×100 mL), washed with brine (50 mL), and dried over Na2SO4. Purification by column chromatography (Hexane:EtOAc, 2:1) yielded compound 166 as a colorless syrup (3.6 g, 45% o for two steps). [α]22D +54 (c 4, CH2Cl2); 1H NMR ((CD3)2O) δ: 4.87 (dd, 1H, J3,4=6.1, J4,5=4.8, H-4), 4.57 (ddd, 1H, J1b,2=6.0, J1a,1b=12.0, H-1b), 4.56-4.48 (m, 3H, H-2, H-3, H-1a), 4.45 (ddd, 1H, H-5), 4.13 (dd, 1H, J5,6b=6.7, J6a,6b=8.6, H-6b), 4.03 (dd, 1H, J5,6a=6.6, H-6a), 3.24, and 3.15 (2 s, 6H, 2×OSO2CH3), 1.52, 1.41, 1.38, and 1.34 (4 s, 12H, 4×CH3). 13C NMR ((CD3)2O) δ: 114.3, 113.8 ((CH3)2C(OR)2), 83.3 (C-4), 79.7 (C-3), 79.0 (C-2), 78.9 (C-1), 72.9 (C-5), 69.6 (C-6), 43.0, 40.9 (2×OSO2CH3), 31.3, 29.9, 29.3, and 29.2 (4×CH3). Anal. Calcd. for C14H26O10S2: C, 40.18; H, 6.26. Found: C, 39.89; H, 6.02.
Quantity
30 g
Type
reactant
Reaction Step One
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200 mL
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1 g
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steel
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0 (± 1) mol
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Yield
71%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
D-Glucono-1,4-lactone
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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